molecular formula C27H42O B1260849 zymosterone CAS No. 27192-37-6

zymosterone

Cat. No.: B1260849
CAS No.: 27192-37-6
M. Wt: 382.6 g/mol
InChI Key: AUNLIRXIJAVBNM-ZSBATXSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zymosterone can be synthesized through the metabolic engineering of yeast strains. One method involves using yeast mutants engineered in the ERG27 gene, which encodes 3-ketosteroid reductase. This enzyme is crucial for converting this compound to zymosterol . The preparation involves:

Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that large-scale production would involve similar metabolic engineering techniques, optimizing yeast strains for higher yields and using bioreactors for controlled fermentation processes.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Roles

Zymosterone is primarily recognized as a metabolic intermediate in the cholesterol biosynthesis pathway. It serves as a precursor to cholesterol, which is crucial for cellular membrane integrity and function. Research indicates that this compound is synthesized from lanosterol through several enzymatic processes, particularly involving the enzyme 24-dehydrocholesterol reductase (DHCR24) .

Key Findings:

  • This compound is associated with the plasma membrane of cells, suggesting its role in membrane structure and function .
  • The conversion of this compound to cholesterol is essential for maintaining cellular homeostasis and signaling pathways .

Therapeutic Implications

This compound's role in cholesterol metabolism has led to investigations into its potential therapeutic applications. For instance, studies have shown that modulating cholesterol synthesis can impact cancer cell proliferation. Inhibition of enzymes in the cholesterol synthesis pathway, where this compound is an intermediate, has been linked to reduced tumor growth in specific cancer types .

Applications in Cancer Research:

  • This compound's metabolic pathway may be targeted to enhance the efficacy of existing cancer treatments by disrupting lipid metabolism in tumor cells .
  • Research indicates that statins, which inhibit cholesterol synthesis, can also affect the levels of this compound and other intermediates, potentially leading to apoptosis in cancer cells .

Case Studies and Experimental Findings

Several studies have highlighted this compound's role in various experimental settings:

  • Membrane Dynamics : A study demonstrated that this compound does not induce liquid-ordered phase formation like cholesterol but can influence membrane permeability . This property could be significant in understanding how sterols affect cellular signaling and drug delivery systems.
  • Sterol Metabolism : Another investigation into sterol biosynthesis pathways revealed that this compound is a critical substrate for the conversion to other sterols and ultimately cholesterol. This conversion process was shown to be rate-limited by DHCR24 activity .
  • Yeast Models : In yeast models, this compound was studied for its role in stress responses and metabolic adaptations. It was found that certain genetic modifications affecting sterol metabolism could alter this compound levels and consequently impact cell viability under stress conditions .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Biochemical RolePrecursor in cholesterol biosynthesisEssential for membrane integrity and function
Cancer ResearchPotential target for enhancing cancer treatment efficacyModulation of lipid metabolism can reduce tumor growth
Membrane DynamicsInfluences membrane permeability and structureDoes not induce liquid-ordered phases but affects passive permeability
Yeast MetabolismRole in stress response and metabolic adaptationGenetic modifications impact this compound levels and cell viability

Mechanism of Action

Zymosterone exerts its effects through its role as an intermediate in the sterol biosynthesis pathway. It is converted to zymosterol by the enzyme 3-keto sterol reductase (ERG27), which is a key step in the production of cholesterol and ergosterol . The molecular targets and pathways involved include the enzymes and intermediates of the sterol biosynthesis pathway.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the sterol biosynthesis pathway, acting as a crucial intermediate that bridges the conversion of lanosterol to zymosterol. Its presence and conversion are essential for the proper functioning of the sterol biosynthesis pathway, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Zymosterone is a significant compound in the cholesterol biosynthesis pathway, particularly known for its conversion into zymosterol through the action of the enzyme hydroxysteroid (17β) dehydrogenase 7 (HSD17B7). This article delves into the biological activity of this compound, exploring its metabolic roles, implications in health and disease, and relevant case studies.

Overview of this compound

This compound is a 4-methylsterol that serves as an intermediate in the post-squalene cholesterol biosynthetic pathway. It is primarily produced from lanosterol and is crucial for maintaining cholesterol homeostasis in various biological systems. The conversion of this compound to zymosterol is catalyzed by HSD17B7, which has been shown to exhibit both 17β-hydroxysteroid dehydrogenase activity and 3-ketosteroid reductase activity .

Enzymatic Conversion and Mechanism

The enzymatic activity of HSD17B7 is pivotal for the conversion of this compound to zymosterol. This reaction involves the reduction of the keto group at C3 of this compound, resulting in the formation of zymosterol, a precursor in cholesterol synthesis. The significance of this enzymatic action is underscored by studies demonstrating that HSD17B7 deficiency leads to impaired cholesterol biosynthesis and embryonic lethality in knockout mice models .

Table 1: Enzymatic Conversion of this compound

SubstrateEnzymeProduct
This compoundHSD17B7Zymosterol

Cholesterol Biosynthesis

This compound plays a critical role in cholesterol metabolism. Its conversion to zymosterol is essential for the synthesis of cholesterol, which is vital for cell membrane integrity, hormone production, and various signaling pathways. The disruption of this pathway can lead to congenital cholesterol deficiency disorders .

Case Studies

  • HSD17B7 Knockout Mice : Research involving HSD17B7 knockout mice revealed that these animals exhibit severe defects in cholesterol biosynthesis, resulting in early embryonic death. This underscores the importance of this compound's metabolic pathway in developmental biology .
  • Neurodevelopmental Impact : Another study indicated that abnormal levels of cholesterol precursors, including this compound, could lead to cortical dysgenesis and other central nervous system anomalies due to impaired cholesterol synthesis during embryonic development .
  • Oligodendrocyte Formation : Recent findings suggest that accumulation of specific sterols, including those derived from this compound, enhances oligodendrocyte formation, which has implications for neurodegenerative diseases such as multiple sclerosis .

Research Findings

Recent studies have highlighted diverse biological activities associated with this compound and its derivatives:

  • Sterol Homeostasis : this compound contributes to cellular sterol homeostasis by influencing the levels of downstream metabolites involved in membrane fluidity and signaling .
  • Role in Reproductive Biology : In reproductive systems, this compound derivatives are crucial for meiosis activation and oocyte maturation .
  • Potential Therapeutic Targets : Given its role in cholesterol biosynthesis, HSD17B7 and its substrate this compound are being explored as potential therapeutic targets for conditions linked to cholesterol metabolism disorders .

Properties

IUPAC Name

(5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNLIRXIJAVBNM-ZSBATXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344697
Record name 5alpha-Cholesta-8,24-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27192-37-6
Record name 5alpha-Cholesta-8,24-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
zymosterone
Reactant of Route 2
zymosterone
Reactant of Route 3
zymosterone
Reactant of Route 4
zymosterone
Reactant of Route 5
zymosterone
Reactant of Route 6
zymosterone
Customer
Q & A

Q1: What is the role of zymosterone in cholesterol biosynthesis and what happens if this step is blocked?

A1: this compound is a key intermediate in the cholesterol biosynthesis pathway. It is converted to zymosterol by the enzyme Hydroxysteroid (17β) Dehydrogenase 7 (HSD17B7), which acts as a 3-ketosteroid reductase [, ]. This enzymatic step is crucial for the proper progression of cholesterol synthesis. Studies using HSD17B7 knockout mice (HSD17B7KO) have shown that the absence of this enzyme leads to a blockage in de novo cholesterol biosynthesis in mouse embryos [, ]. As a consequence, these embryos die by embryonic day 10.5, highlighting the essential role of this compound conversion in embryonic development [, ].

Q2: What are the consequences of HSD17B7 deficiency beyond disrupted cholesterol synthesis?

A2: Beyond its role in cholesterol synthesis, HSD17B7 deficiency has severe consequences for embryonic development. Studies have revealed that HSD17B7KO mice exhibit defects in neuroectodermal survival and cardiovascular differentiation [, ]. These embryos show impaired development of forebrain hemispheres, increased apoptosis in neuronal tissues, and morphological abnormalities in the cardiovascular system, including reduced vascular complexity and heart defects [, ]. These findings underscore the broader biological importance of this compound processing by HSD17B7 during embryonic development.

Q3: How is the expression of HSD17B7, the enzyme responsible for this compound conversion, regulated?

A3: The transcriptional regulation of HSD17B7, the enzyme that converts this compound to zymosterol, is complex and involves various transcription factors. Both human and murine HSD17B7 promoters, despite low sequence similarity, share similar transcription factor binding site contexts []. Key regulators include the vitamin D receptor/retinoid X receptor, sterol regulatory element-binding protein (SREBP), and hepatocyte nuclear factor 4 (HNF4) []. These factors, particularly SREBP and HNF4, are known to regulate the expression of other genes involved in cholesterol biosynthesis, further supporting the role of HSD17B7 in this pathway [].

Q4: Can you provide an example of how researchers study the intermediates in the cholesterol biosynthesis pathway?

A4: Researchers utilize genetic engineering techniques to investigate intermediates in the cholesterol biosynthesis pathway. For instance, by manipulating the ERG27 gene in yeast, which encodes the 3-ketosteroid reductase enzyme, scientists can study the accumulation of 4-methyl this compound and other 4-methyl intermediates []. This approach allows for a deeper understanding of the individual steps involved in the pathway and the consequences of disrupting specific enzymatic reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.